(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid is an organic compound with the molecular formula C8H11BO4. This compound is part of the boronic acid family, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid typically involves the reaction of 3-methoxybenzyl alcohol with boronic acid reagents under specific conditions. One common method is the hydroboration of 3-methoxybenzyl alcohol using borane (BH3) in tetrahydrofuran (THF) as a solvent . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration reactions followed by purification steps such as recrystallization or column chromatography. The choice of solvent and reaction conditions can vary depending on the desired purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution at elevated temperatures.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(Carboxymethyl)-3-methoxyphenylboronic acid.
Reduction: 4-(Hydroxymethyl)-3-methoxyphenylboronate ester.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in molecular recognition processes, where the compound binds to specific target molecules such as sugars or nucleic acids. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diol-containing substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the hydroxymethyl group.
4-Hydroxyphenylboronic acid: Similar structure but lacks the methoxy group.
Uniqueness
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which enhance its reactivity and binding affinity in various chemical reactions and molecular recognition processes .
Eigenschaften
Molekularformel |
C8H11BO4 |
---|---|
Molekulargewicht |
181.98 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H11BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,10-12H,5H2,1H3 |
InChI-Schlüssel |
NCNKHXUSLJHAGR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)CO)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.